molecular formula C12H8ClN3O2 B2437795 [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile CAS No. 1226456-14-9

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile

Cat. No. B2437795
CAS RN: 1226456-14-9
M. Wt: 261.67
InChI Key: WNKIRBXUKKUPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile, also known as CPDDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPDDA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Organic Synthesis and Cyanomethylation

Acetonitrile is commonly used as an organic solvent and serves as an essential intermediate in organic synthesis. Researchers have explored its conversion reactions as a building block, making it an attractive field in organic chemistry. Specifically, acetonitrile has been employed in cyanomethylation reactions, leading to the formation of nitrile-containing compounds. Its good conductivity and environmentally friendly features make it a powerful tool for these transformations .

Carbon-Heteroatom Bond Formation

Acetonitrile participates in carbon-heteroatom bond-forming reactions, enabling the creation of C-N, C-O, and C-S bonds. These transformations are crucial for designing new molecules with specific properties. Researchers continue to explore acetonitrile’s potential in this context.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (26167 g/mol) suggests that it could potentially be absorbed and distributed in the body

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound could have similar effects.

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKIRBXUKKUPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.